molecular formula C10H11N3OS B599525 N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide CAS No. 1119447-57-2

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide

Cat. No. B599525
M. Wt: 221.278
InChI Key: OSJMFPLHPOVLJJ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide (NBT-CE) is an organic compound composed of a benzothiazole core with an aminoethyl substituent. NBT-CE is an important compound in the field of organic synthesis and has a wide range of applications in scientific research. The compound is used in laboratory experiments to investigate the mechanism of action of various biochemical and physiological processes, as well as to understand the biochemical and physiological effects of various drugs.

Scientific Research Applications

Synthetic Processes and Derivatives : The synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, including compounds related to N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide, has been explored, with certain derivatives displaying significant diuretic activity in vivo, highlighting the compound's potential in medical research (Yar & Ansari, 2009).

Antibacterial and Antifungal Properties : A novel organic compound, synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, showed notable antibacterial and antifungal activities, indicating the potential of N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide derivatives in antimicrobial research (Senthilkumar, Umarani, & Satheesh, 2021).

Anticancer and Antioxidative Activities : The compound's derivatives have been evaluated for their antiproliferative and antioxidative properties, with certain derivatives showing promising activity against human cancer cells and significant antioxidative potential, suggesting a multifaceted application in cancer research and therapy (Cindrić et al., 2019).

Antitumor Agents : Novel N-(2-aminoethyl)-1-benzyl-2-(alkylthio)-1H-imidazole-5carboxamide derivatives have been synthesized and tested for antitumor activity, displaying significant inhibition of potato tumors in bioassays, which underscores the therapeutic potential of N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide derivatives in oncology (Hadizadeh, Ramezani, Tayarani, & Eghbal, 2007).

Chemosensors for Anions : Coumarin benzothiazole derivatives, structurally related to N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide, have been developed as chemosensors for cyanide anions, demonstrating the compound's utility in analytical chemistry and environmental monitoring (Wang et al., 2015).

properties

IUPAC Name

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c11-5-6-12-9(14)10-13-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJMFPLHPOVLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652719
Record name N-(2-Aminoethyl)-1,3-benzothiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide

CAS RN

1119447-57-2
Record name N-(2-Aminoethyl)-1,3-benzothiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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